Ethyl ferulate
Overview
Description
Ethyl ferulate (also known as Ferulic acid ethyl ester) is the alkyl ester derivative of ferulic acid, which is a naturally occurring plant product . It has anti-oxidative, anti-inflammatory, neuroprotective, and antiproliferative activities . It is also used in skincare products due to its ability to protect the skin from aging stressors .
Synthesis Analysis
Ethyl ferulate can be synthesized through the esterification of ferulic acid and ethanol . The reaction is catalyzed by lipase from Bacillus subtilis . The reaction conditions such as temperature (37 °C), reaction period (24 h), and amount of immobilized enzyme (100 mg) were chosen based on previous studies .
Molecular Structure Analysis
The molecular formula of Ethyl ferulate is C12H14O4 . Its average mass is 222.237 Da and its monoisotopic mass is 222.089203 Da .
Chemical Reactions Analysis
Ethyl ferulate has been found to be involved in reactions such as the transesterification with coconut oil and shea butter . In these reactions, ethyl ferulate and the vegetable oil/fat were combined in a 1.0:1.3 mol ratio in the presence of Candida antartica lipase B immobilized on an acrylic resin .
Physical And Chemical Properties Analysis
Ethyl ferulate has a density of 1.2±0.1 g/cm3, a boiling point of 382.3±0.0 °C at 760 mmHg, and a flash point of 132.5±17.2 °C . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .
Scientific Research Applications
1. Antioxidant and Neuroprotective Actions
Ethyl ferulate, a phenylpropanoid, demonstrates significant antioxidant and neuroprotective activities. Its applications span across nutraceutical and pharmaceutical industries. Scientific studies have highlighted its potential in treating mycobacterial infections, cosmetic uses, and neuroprotective activity. The compound's antioxidant, anti-inflammatory, antimutagenic, antiapoptotic, antimutagenic, and antiproliferative properties are particularly notable (F. Cunha et al., 2019).
2. Sunscreen Agent
Ethyl ferulate is used as a sunscreen agent in commercial sunscreen blends. Studies involving its photoisomerization suggest its effectiveness in sunscreen applications, pointing to its efficient non-radiative decay and trans-cis isomerization, which contribute to its role as a sunscreening agent (M. D. Horbury et al., 2017).
3. Synthesis Methods
Research has focused on the synthesis of ethyl ferulate using various methods. For instance, the use of celite-immobilized lipase in organic medium has been explored, revealing optimal conditions for its synthesis. This includes considerations of temperature, pH, and the influence of different ions on the synthesis process (Ashok Kumar & S. S. Kanwar, 2011).
4. Anti-Inflammatory Properties in Creams
Ethyl ferulate's incorporation in creams shows high sun protection capacity, and its comparison with ferulic acid reveals its efficiency as a free radical scavenger and inhibitor of oxidants produced by leukocytes. It also influences the rheological properties of emulsion-based creams, indicating potential use in formulations for specific skin areas (A. C. Nazaré et al., 2014).
5. Anticancer Effects
A recent study indicates that ethyl ferulate can significantly inhibit the growth of esophageal squamous cell carcinoma cells, demonstrating its potential as a chemopreventive agent. This inhibition is linked to its effect on the mammalian target of rapamycin (mTOR) signaling pathway (Mengjun Pang et al., 2022).
6. Polymer Cross-Coupling Interactions
Research has also delved into the radical coupling reactions between ethyl ferulate and other compounds, such as coniferyl alcohol, to better understand polymer cross-coupling interactions in plant cell walls. This suggests its role in natural plant processes and potential applications in understanding plant biology and developing plant-based materials (A. Zhang et al., 2009).
7. Solubility and Bioavailability Improvement
Studies have focused on increasing the solubility and bioavailability of ethyl ferulate by forming inclusion complexes. These complexes show increased solubility and stability, along with potent anti-inflammatory activity, suggesting enhanced therapeutic potential (F. Cunha et al., 2020).
Safety And Hazards
Future Directions
Ethyl ferulate has been widely studied due to its beneficial health properties and shows a high sun protection capacity when incorporated in creams . It is more effective than ferulic acid as a potential inhibitor of oxidative damage produced by oxidants generated by leukocytes . The rheological alterations caused by the addition of Ethyl ferulate are indicative of lower spreadability, which could be useful for formulations used in restricted areas of the skin .
properties
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVZXXHKSYELS-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ferulate | |
CAS RN |
4046-02-0 | |
Record name | Ethyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl ferulate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethyl ferulate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4'-hydroxy-3'-methoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL FERULATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8915UELW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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